molecular formula C16H13ClFNO3S B2587203 (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide CAS No. 1396891-81-8

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide

Cat. No.: B2587203
CAS No.: 1396891-81-8
M. Wt: 353.79
InChI Key: UPZQHAQAHKNOKE-MDZDMXLPSA-N
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Description

(E)-N-(2-(3-(2-Chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide is a synthetic chalcone derivative designed for pharmaceutical and biological research. This compound features a central α,β-unsaturated ketone system, a hallmark of the chalcone family, which is known for its diverse biological activities and serves as a key pharmacophore in medicinal chemistry . The molecule is further functionalized with a methanesulfonamide group and halogenated aromatic rings, modifications often employed to fine-tune potency, selectivity, and physicochemical properties. Chalcones and their derivatives are extensively investigated for their broad spectrum of pharmacological activities. The reactive α,β-unsaturated system allows them to interact with various biological targets, leading to reported antibacterial, antifungal, anti-inflammatory, and anticancer effects in research settings . Structural analogs of this compound, particularly those incorporating nitrogen-based heterocycles and sulfonamide groups, have shown significant promise in areas such as neuroscience research, with some demonstrating potential antidepressant-like activity in preclinical models . The specific research value of this compound lies in its hybrid structure, which combines the classic chalcone scaffold with a sulfonamide functional group. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex heterocyclic compounds or as a pharmacological tool to explore new mechanisms of action in the development of anti-infective or central nervous system (CNS)-targeted therapies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3S/c1-23(21,22)19-15-8-3-2-5-12(15)16(20)10-9-11-13(17)6-4-7-14(11)18/h2-10,19H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZQHAQAHKNOKE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups may enhance binding affinity through halogen bonding, while the acrylamide moiety can form covalent bonds with nucleophilic residues in the target protein. The methanesulfonamide group may contribute to the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are differentiated by substituents, stereochemistry, and functional groups, which influence physicochemical and biological properties. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Features Differences from Target Compound
(E)-N-(4-Methoxyphenyl)-2-(2',4',6'-trifluorophenyl)ethenesulfonamide (6m) - Ethenesulfonamide backbone
- 4-Methoxy and 2,4,6-trifluorophenyl groups
- Replaces acryloyl with ethenesulfonamide
- Lacks methanesulfonamide; uses trifluorophenyl
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide - Acetamide linker
- 4-Chlorophenyl and diphenyl groups
- Acetamide instead of sulfonamide
- No fluorine substituents
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide - Methanesulfonamide
- Chloroacetyl group
- Simpler structure lacking acryloyl and fluorophenyl groups
Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyltriazolyl)phenyl)methanesulfonamide) - Methanesulfonamide
- Heterocyclic triazole and dichlorophenyl
- Agricultural herbicide target
- Incorporates triazole instead of acryloyl

Key Findings

Backbone Variations: The target compound’s acryloyl group enables π-π stacking and covalent interactions, unlike ethenesulfonamide (6m) or acetamide analogs .

Substituent Effects :

  • The 2-chloro-6-fluorophenyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to 2,4,6-trifluorophenyl (6m, clogP ~2.8) .
  • Methanesulfonamide improves metabolic stability over acetamide or ester-containing analogs .

Synthetic Routes :

  • Claisen–Schmidt condensation is common for acryloyl derivatives (target compound and chalcone-based analogs) .
  • Sulfonylation of amines (as in ) is critical for introducing the methanesulfonamide group .

Biological Implications: Fluorine and chlorine atoms enhance bioavailability and target engagement. For example, 6m showed moderate kinase inhibition (IC50 ~1.2 µM), suggesting the target compound may exhibit similar or improved activity .

Biological Activity

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A chloro and fluoro substituent on the phenyl ring, which can influence its lipophilicity and biological interactions.
  • An acryloyl group that may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds with substituted phenyl groups. For instance, a study on N-substituted phenyl-2-chloroacetamides demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the lipophilicity of the compounds, which facilitated their penetration through bacterial cell membranes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
Compound AEffectiveModerateLess Effective
Compound BHighly EffectiveLowModerate
Compound CModerateEffectiveEffective

Case Studies

  • Antimicrobial Screening : A series of N-substituted phenyl-2-chloroacetamides were synthesized and screened for antimicrobial activity. The study found that compounds with halogenated substituents showed enhanced efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The position of the halogen atom significantly influenced the bioactivity, indicating structure-activity relationships (SAR) that can guide future drug design .
  • Anticancer Potential : Investigations into the anticancer properties of related compounds have shown promising results. For example, derivatives with similar structural motifs were tested for their ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups like chloro and fluoro enhanced their potency against various cancer cell lines, suggesting that (E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide could exhibit similar properties .

The mechanisms underlying the biological activities of these compounds often involve:

  • Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting enzymes critical for bacterial growth or cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature aids in disrupting cellular membranes, leading to increased permeability and eventual cell death.

Q & A

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

  • Answer :
  • Radiolabeling : Incorporate 14C or 3H isotopes to track metabolic products via scintillation counting.
  • LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations ().
  • CYP450 inhibition assays : Test interactions with cytochrome P450 enzymes to predict drug-drug interactions.

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